2-hydroxyiminoacetic Acid
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Overview
Description
2-hydroxyiminoacetic acid, also known as glyoxylhydroxamic acid, is an organic compound with the molecular formula C₂H₃NO₃. It is characterized by the presence of a carboxylic acid group (COOH) and a hydroxyimino group (C=NOH) attached to the same central carbon atom.
Preparation Methods
The preparation of 2-hydroxyiminoacetic acid typically involves the reaction of chloral hydrate with hydroxylamine hydrochloride. This reaction yields this compound under controlled conditions . Another method involves the coupling of hydroxyiminoacetic acid to various amines in the presence of HOBT or HATU and diisopropylcarbodiimide, which has been optimized to achieve high yields.
Chemical Reactions Analysis
2-hydroxyiminoacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes.
Reduction: Reduction reactions can convert it into amines.
Scientific Research Applications
2-hydroxyiminoacetic acid has a wide range of scientific research applications:
Chelating Agents and Complex Compounds: It is used to synthesize novel chelate complexes of metals like cobalt, nickel, copper, and palladium, which have potential biological activities.
Electroactive Tracers: It is used in competitive assays for the analysis of herbicides.
Ligand Synthesis and Biological Studies: It is involved in the synthesis of novel benzimidazole derivatives with potential anticonvulsant properties.
Nano Platform for Biomedical Applications: It is used to develop nanoparticles with antioxidant activity, which can serve as delivery systems for polynucleotides.
Mechanism of Action
The mechanism of action of 2-hydroxyiminoacetic acid involves its ability to bind to metal ions due to the presence of the hydroxyimino group. This binding capability is relevant in coordination chemistry and catalysis. Additionally, its structural similarity to oximes suggests potential for binding to metal ions, which could be relevant in various fields like coordination chemistry or catalysis.
Comparison with Similar Compounds
2-hydroxyiminoacetic acid can be compared with similar compounds such as:
Ethyl 2-chloro-2-(hydroxyimino)acetate: This compound has a similar structure but includes an ethyl ester group, making it more lipophilic.
N-substituted 2-hydroxyiminoacetamides: These compounds have been synthesized and evaluated for their interactions with cholinesterases, showing potential as nerve agent antidotes.
Hydroxyiminoacetamide-based oximes: These compounds are promising as centrally-active nerve agent antidotes and have been synthesized using improved methods.
Properties
IUPAC Name |
(2E)-2-hydroxyiminoacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3NO3/c4-2(5)1-3-6/h1,6H,(H,4,5)/b3-1+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZUAIHRZUBBAJ-HNQUOIGGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NO)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=N/O)\C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
89.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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